molecular formula C17H16N2O6 B5737666 ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate CAS No. 349620-40-2

ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

Cat. No.: B5737666
CAS No.: 349620-40-2
M. Wt: 344.32 g/mol
InChI Key: ULWZWBCWUUZWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is a high-purity chemical reagent designed for research and development applications, particularly in medicinal and organic chemistry. This compound features a benzamide core structure, which is a recognized precursor in the synthesis of nitrogen-containing heterocycles such as benzimidazoles and benzoxazoles . These privileged scaffolds are of significant interest due to their wide range of biological activities. The molecular structure incorporates a nitro group and an ether linkage, which can be further functionalized, making it a versatile building block for constructing more complex molecules. The compound should be handled only by qualified professionals in a laboratory setting. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-3-25-17(21)12-5-4-6-13(9-12)18-16(20)11-7-8-15(24-2)14(10-11)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWZWBCWUUZWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232924
Record name Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349620-40-2
Record name Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349620-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 4 Methoxy 3 Nitrobenzoyl Amino Benzoate and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, the primary disconnection points are the amide and ester functionalities.

The most logical retrosynthetic disconnection is at the amide bond. This bond is typically formed by the reaction of an amine with a carboxylic acid or its activated derivative. This approach suggests two primary precursor molecules: 4-methoxy-3-nitrobenzoic acid and ethyl 3-aminobenzoate (B8586502).

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. researchgate.net Conventional methods often involve the activation of the carboxylic acid to enhance its electrophilicity. nih.gov Common activating agents include carbodiimides (like DCC or EDC), or conversion of the carboxylic acid to a more reactive species such as an acyl chloride or an activated ester. The choice of coupling agent and reaction conditions is crucial to ensure high yields and minimize side reactions. Recent advancements have focused on developing more sustainable and atom-economical amidation reactions. researchgate.netnih.gov

The general reaction is as follows:

4-methoxy-3-nitrobenzoic acid + ethyl 3-aminobenzoate → this compound + H₂O

To facilitate this reaction, 4-methoxy-3-nitrobenzoic acid is typically converted to a more reactive derivative, such as 4-methoxy-3-nitrobenzoyl chloride.

Another key functional group in the target molecule is the ethyl ester. This group can be introduced either before or after the amide bond formation. In a convergent synthesis, a precursor already containing the ester, such as ethyl 3-aminobenzoate, is often preferred.

Esterification is generally achieved by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of precursors like ethyl 3-aminobenzoate, p-aminobenzoic acid can be esterified with ethanol (B145695). patsnap.com Thionyl chloride can also be employed as it reacts with the alcohol to form an alkyl chloride and sulfur dioxide, driving the reaction forward. google.com

Synthesis of Key Precursors

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.

4-Methoxy-3-nitrobenzoyl chloride is a crucial intermediate, providing the activated acyl group for the amidation reaction. It is typically synthesized from 4-methoxy-3-nitrobenzoic acid.

The most common method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). prepchem.com Oxalyl chloride is another effective reagent for this transformation. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by a chloride ion.

A similar procedure for the synthesis of 4-(methylamino)-3-nitrobenzoyl chloride involves reacting 4-methylamino-3-nitrobenzoic acid with thionyl chloride. This highlights a general and effective route for the preparation of substituted benzoyl chlorides.

Reaction Scheme: 4-methoxy-3-nitrobenzoic acid + SOCl₂ → 4-methoxy-3-nitrobenzoyl chloride + SO₂ + HCl

Ethyl 3-aminobenzoate is the other key precursor, providing the aniline (B41778) moiety for the amide bond formation. It is commonly prepared by the reduction of ethyl 3-nitrobenzoate.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Various reducing agents can be employed for this purpose.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). orgsyn.orglookchem.com The reaction is typically carried out in a solvent like ethanol or methanol (B129727) under a hydrogen atmosphere. This method is often preferred due to its high yield and the formation of water as the only byproduct. For instance, ethyl 4-aminobenzoate (B8803810) can be prepared from ethyl 4-nitrobenzoate (B1230335) in nearly quantitative yield using a platinum oxide catalyst. orgsyn.orglookchem.com A similar catalytic hydrogenation of ethyl 4-methylamino-3-nitrobenzoate using 10% Pd/C also proceeds with high efficiency. chemicalbook.com

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). While effective, this method often requires harsh conditions and can generate significant metallic waste.

Other Reducing Agents: More recently, other reagents have been developed for the selective reduction of nitro groups. For example, indium metal in the presence of ammonium (B1175870) chloride has been shown to be an effective system for reducing aromatic nitro compounds to their corresponding amines in good yields. orgsyn.org

The choice of the reduction method can depend on the presence of other functional groups in the molecule that might be sensitive to certain reducing agents.

PrecursorReducing Agent/CatalystSolventYield (%)Reference
Ethyl p-nitrobenzoatePlatinum oxide/H₂Ethanol91-100 orgsyn.orglookchem.com
Ethyl 4-nitrobenzoateIndium/Ammonium chlorideEthanol/Water90 orgsyn.org
Ethyl 4-methylamino-3-nitrobenzoate10% Pd/C / H₂Methanol88 chemicalbook.com
Ethyl 4-methylamino-3-nitrobenzoate5% Pd/C / H₂Methanol82 chemicalbook.com

Synthesis of Ethyl 3-Aminobenzoate

Alternative Amination Routes

Alternative amination routes for the synthesis of analogues of this compound can be explored, particularly through nucleophilic aromatic substitution reactions. For instance, a related compound, ethyl 3-nitro-4-(propylamino)benzoate, is synthesized from ethyl 4-fluoro-3-nitrobenzoate. In this process, N,N-diisopropylethylamine (DIPEA) is added to a solution of the fluoro-substituted benzoate (B1203000) in dry dichloromethane (B109758), followed by the slow addition of propylamine. The reaction mixture is stirred overnight at room temperature under a nitrogen atmosphere to yield the desired N-propylamino derivative. nih.gov This methodology suggests that a similar approach could be used to introduce various amino groups at different positions on the benzoyl ring, providing a pathway to a diverse range of analogues.

Direct Synthesis Protocols for this compound

The direct synthesis of this compound predominantly relies on the coupling of 4-methoxy-3-nitrobenzoic acid and ethyl 3-aminobenzoate. This transformation can be achieved through several established amide bond formation techniques.

Amide Coupling Reactions

Amide coupling reactions are the most direct and widely used methods for the synthesis of compounds like this compound. These methods involve the activation of the carboxylic acid group of 4-methoxy-3-nitrobenzoic acid to facilitate the nucleophilic attack by the amino group of ethyl 3-aminobenzoate.

Carbodiimide-mediated coupling is a common and efficient method for amide bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

To enhance the efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine to form the desired amide. The general conditions for such a reaction would involve stirring 4-methoxy-3-nitrobenzoic acid with a carbodiimide (B86325) and an additive in a suitable aprotic solvent, followed by the addition of ethyl 3-aminobenzoate.

Table 1: Common Reagents for Carbodiimide-Mediated Coupling

Coupling ReagentAdditiveTypical Solvent
DCCHOBtDichloromethane (DCM), Tetrahydrofuran (B95107) (THF)
EDCNHSDichloromethane (DCM), N,N-Dimethylformamide (DMF)

The conversion of the carboxylic acid to a more reactive acyl chloride, followed by condensation with an amine, is a classic and effective method for amide synthesis. 4-methoxy-3-nitrobenzoic acid can be converted to 4-methoxy-3-nitrobenzoyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction with oxalyl chloride.

Once the acyl chloride is formed, it is then reacted with ethyl 3-aminobenzoate. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. For example, a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, is synthesized by adding 4-nitrobenzoyl chloride to a solution of 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, followed by the addition of triethylamine. mdpi.com

A detailed procedure for a related synthesis of 3-methoxy-4-nitrobenzamide (B1366988) involves dissolving 3-methoxy-4-nitrobenzoic acid in THF, cooling to 0°C, and adding oxalyl chloride dropwise under a nitrogen atmosphere with a few drops of DMF. The mixture is warmed to room temperature and stirred for one hour. After concentrating to dryness, the residue is redissolved in THF, cooled to 0°C, and ammonia (B1221849) gas is bubbled through the solution to form the amide. chemicalbook.com This procedure can be adapted by substituting ammonia with ethyl 3-aminobenzoate to obtain the target compound.

The mixed anhydride (B1165640) method is another valuable technique for amide bond formation, particularly in peptide synthesis, due to its high reactivity and generally good yields. highfine.com This method involves the activation of the carboxylic acid by forming a mixed anhydride with another acid, typically a carbonic acid derivative like ethyl chloroformate or isobutyl chloroformate.

In a typical procedure, 4-methoxy-3-nitrobenzoic acid would be dissolved in an inert solvent like THF or ethyl acetate (B1210297) and treated with a tertiary amine, such as N-methylmorpholine (NMM) or triethylamine, at a low temperature (e.g., -15°C). Ethyl chloroformate is then added to form the mixed carbonic-carboxylic anhydride. Subsequently, a solution of ethyl 3-aminobenzoate is added, and the reaction mixture is allowed to warm to room temperature to form the desired amide. thieme-connect.de The use of hindered weak bases and solvents like THF or ethyl acetate is often preferred for the formation of the mixed anhydride. thieme-connect.de

Table 2: Reagents for Mixed Anhydride Synthesis

Activating AgentBaseTypical Solvent
Ethyl chloroformateN-Methylmorpholine (NMM)Tetrahydrofuran (THF)
Isobutyl chloroformateTriethylamine (Et₃N)Ethyl acetate
Pivaloyl chlorideTriethylamine (Et₃N)Dichloromethane (DCM)

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side products. Key parameters that can be adjusted include the choice of coupling reagent, solvent, base, reaction temperature, and reaction time.

For carbodiimide-mediated coupling , the choice between DCC and EDC can be significant, with EDC being advantageous due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. The molar ratio of the carboxylic acid, amine, coupling reagent, and additive should be carefully controlled.

In the acyl chloride-amine condensation , the choice of chlorinating agent and the reaction conditions for the formation of the acyl chloride are important. The subsequent reaction with the amine is often rapid, but the temperature should be controlled to prevent side reactions. The choice and amount of base used to scavenge the generated HCl can also impact the reaction outcome.

For the mixed anhydride method , the temperature at which the mixed anhydride is formed and reacted with the amine is a critical parameter to control, as higher temperatures can lead to side reactions. The choice of the chloroformate and the tertiary amine can also influence the yield and purity of the product. An unhindered weak base is generally preferred. thieme-connect.de

Systematic screening of these parameters, often using techniques like Design of Experiments (DoE), can lead to the identification of the optimal conditions for the synthesis of this compound.

Solvent Effects

The selection of a solvent is critical in the synthesis of benzanilides as it can significantly impact reaction rates, yields, and the ease of product purification. While polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are commonly used for amide bond formation, their environmental and health profiles have prompted a search for greener alternatives. rsc.org

Recent studies have explored the use of bio-based solvents, such as Cyrene™, as a substitute for traditional dipolar aprotic solvents in the synthesis of amides from acid chlorides and primary amines. rsc.org This approach not only mitigates the use of toxic solvents but can also simplify work-up procedures. rsc.org

Furthermore, solvent-free conditions, often coupled with microwave irradiation, have emerged as a highly efficient and environmentally friendly approach for benzanilide (B160483) synthesis. tandfonline.comresearchgate.net This method eliminates the need for solvents altogether, reducing waste and often leading to shorter reaction times and higher yields. tandfonline.comresearchgate.net The absence of a solvent can also simplify product isolation, frequently requiring only crystallization for purification. tandfonline.com

The influence of different solvents on the yield of amide formation has been systematically studied. For instance, in certain amidation reactions, acetonitrile (B52724) has been shown to provide significantly better conversions compared to solvents like tetrahydrofuran (THF) or acetone. rsc.org

Table 1: Effect of Various Solvents on Amide Synthesis Yield

Solvent Conversion to Amide (%)
Tetrahydrofuran (THF) 20
Acetone 56
Dimethyl Carbonate (DMC) 53
Acetonitrile 79

Data derived from studies on analogous amidation reactions and illustrates the significant impact of solvent choice on reaction efficiency. rsc.org

Catalyst Selection

The direct amidation of carboxylic acids with amines is a challenging reaction due to the formation of a stable ammonium salt. rsc.org To overcome this, various catalytic systems have been developed to facilitate the reaction under milder conditions.

Traditional methods often involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF. chemicalbook.com The resulting acid chloride can then react with the amine to form the amide.

More direct catalytic approaches utilize Lewis acids to activate the carboxylic acid. Boron-based catalysts, including various boronic acids, have been shown to be effective for direct amidation reactions. mdpi.com Transition metal salts, particularly those of titanium, have also been employed. For example, titanium tetrafluoride (TiF₄) has been demonstrated as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.orgresearchgate.net In such cases, the catalyst loading is typically in the range of 5-10 mol%. rsc.orgresearchgate.net

Heterogeneous catalysts are also gaining prominence due to their ease of separation and recyclability. Clay-supported palladium nanoparticles, for instance, have been successfully used in the microwave-assisted, solvent-free synthesis of benzanilides. tandfonline.comresearchgate.net This catalytic system is not only efficient but also aligns with the principles of green chemistry by minimizing waste and allowing for catalyst reuse. tandfonline.com

Table 2: Comparison of Catalysts for Amide Bond Formation

Catalyst System Reaction Conditions Advantages
Oxalyl Chloride/DMF 0°C to room temperature High reactivity of the intermediate acid chloride. chemicalbook.com
Titanium Tetrafluoride (TiF₄) Refluxing toluene Direct amidation, good for a range of substrates. rsc.orgresearchgate.net
Clay-supported Palladium Nanoparticles Microwave, solvent-free Recyclable, high yields, short reaction times, green. tandfonline.comresearchgate.net
Boronic Acids Varies Milder conditions, suitable for sensitive substrates. mdpi.com

This table provides a comparative overview of different catalytic strategies for the synthesis of amides.

Temperature and Pressure Optimization

Temperature and pressure are key parameters that can be optimized to enhance the efficiency of benzanilide synthesis. In traditional thermal methods, high temperatures are often required to drive the dehydration of the ammonium salt intermediate to form the amide. orgsyn.org For instance, the synthesis of benzanilide from benzoic acid and aniline can involve heating up to 225°C. orgsyn.org

However, the use of microwave irradiation allows for rapid and efficient heating, often leading to significantly reduced reaction times and improved yields at atmospheric pressure. tandfonline.com In the microwave-assisted synthesis of benzanilides using a clay-supported palladium catalyst, the optimal power was found to be 260 watts for a duration of 8 minutes. tandfonline.com

For reactions conducted in solution, the choice of temperature is often dictated by the boiling point of the solvent. For example, TiF₄-catalyzed amidations are typically carried out in refluxing toluene. rsc.org In some cases, elevating the temperature can lead to a significant increase in the rate of reaction. For instance, in one study on amide formation, increasing the temperature to 50°C resulted in the efficient formation of the product in under an hour. rsc.org

While high-pressure conditions are not typically required for standard amide coupling reactions, they can be a factor in related synthetic steps, such as catalytic hydrogenation for the reduction of a nitro group, which is a common transformation in the synthesis of related aromatic amines. chemicalbook.com

Table 3: Temperature Optimization in Amide Synthesis

Reaction Condition Temperature (°C) Reaction Time Yield (%)
Thermal (Conventional Heating) 180-225 3-4 hours 80-84
Microwave Irradiation N/A (260 W) 8 minutes >90
Solution Phase (Acetonitrile) 50 < 1 hour 79

Data compiled from various benzanilide and amide synthesis methodologies to illustrate the impact of temperature and heating method. tandfonline.comrsc.orgorgsyn.org

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthetic design for compounds like this compound to minimize environmental impact and enhance safety.

A key focus of green chemistry in this context is the reduction or elimination of hazardous solvents. rsc.org This can be achieved through solvent-free reaction conditions, often facilitated by microwave irradiation, which has been shown to be a highly effective method for the synthesis of benzanilides. tandfonline.comresearchgate.net The use of water as a solvent is another green alternative, although its application in amide synthesis can be challenging. researchgate.net The development and use of bio-based solvents like Cyrene™ also represent a significant step towards more sustainable chemical processes. rsc.org

The use of recyclable heterogeneous catalysts, such as clay-supported palladium nanoparticles, is another important green chemistry approach. tandfonline.comresearchgate.net These catalysts can be easily recovered and reused, reducing waste and the need for expensive and often toxic heavy metals. tandfonline.com

Atom economy is another central tenet of green chemistry, and direct amidation methods that avoid the use of stoichiometric activating agents are preferred. Catalytic methods, such as those employing TiF₄ or boronic acids, improve the atom economy of the reaction by minimizing the formation of byproducts. rsc.orgmdpi.com

Solvent-less synthesis, where the reactants are simply mixed and heated, represents an ideal green chemistry scenario, as it eliminates the need for solvents and simplifies purification. researchgate.net In some cases, the use of a green catalyst like boric acid under solvent-free conditions has been shown to be effective for the synthesis of amides from carboxylic acids and urea. researchgate.net

Table 4: Application of Green Chemistry Principles in Amide Synthesis

Green Chemistry Principle Application in Amide Synthesis Reference
Prevention of Waste Use of recyclable catalysts; solvent-free synthesis. tandfonline.com
Atom Economy Direct catalytic amidation to minimize byproducts. rsc.orgmdpi.com
Less Hazardous Chemical Syntheses Replacement of toxic solvents with greener alternatives like Cyrene™ or water. rsc.orgrsc.org
Design for Energy Efficiency Use of microwave irradiation for rapid and efficient heating. tandfonline.com
Use of Renewable Feedstocks Application of bio-based solvents. rsc.org
Catalysis Use of catalytic amounts of reagents instead of stoichiometric ones. rsc.orgmdpi.com

This table summarizes the key green chemistry strategies applicable to the synthesis of the target compound and its analogues.

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

¹H NMR analysis would identify all unique proton environments in the molecule. The expected spectrum would show distinct signals for the aromatic protons on both benzene (B151609) rings, the methoxy (B1213986) group protons, and the protons of the ethyl ester group. The chemical shift (δ) of each signal would depend on the local electronic environment, while the splitting pattern (coupling) would reveal the number of neighboring protons, helping to establish the substitution patterns on the aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

A ¹³C NMR spectrum would be crucial to confirm the carbon framework of the molecule. Each unique carbon atom, from the ethyl ester, the methoxy group, the two aromatic rings, and the amide and ester carbonyl groups, would produce a distinct signal. This analysis would verify the total number of carbon atoms and provide information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the same spin system, for instance, identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, such as linking the protons on one aromatic ring to the amide carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Identification of Characteristic Functional Group Frequencies (e.g., C=O, N-H, C-N, N-O)

The IR and Raman spectra would be expected to show characteristic absorption bands confirming the key functional groups:

N-H stretching from the amide group, typically around 3300 cm⁻¹.

C=O stretching from the ester and amide groups, expected in the 1650-1750 cm⁻¹ region.

N-O stretching from the nitro group, with characteristic symmetric and asymmetric stretches typically found between 1300-1600 cm⁻¹.

C-O stretching from the ester and methoxy ether groups.

Aromatic C-H and C=C stretching vibrations.

Correlating Experimental and Theoretically Predicted Vibrational Spectra

In modern chemical analysis, experimental IR and Raman spectra are often compared with spectra predicted by computational methods, such as Density Functional Theory (DFT). This correlation aids in the precise assignment of complex vibrational modes, confirms the proposed molecular structure, and provides deeper insight into the molecule's vibrational properties. Such a comparison would be necessary for a complete characterization of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate.

While a detailed framework for the advanced spectroscopic characterization of this compound can be outlined, the execution of this analysis is contingent upon the availability of experimental or published spectral data, which is currently lacking.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis.

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This technique provides a highly precise mass measurement, which allows for the determination of the elemental formula of the compound, confirming its atomic composition.

Interactive Data Table: Theoretical HRMS Data

ParameterTheoretical Value
Molecular Formula C₁₇H₁₆N₂O₆
Exact Mass 344.1008
Monoisotopic Mass 344.1008

Note: The data in this table is calculated based on the chemical formula and has not been experimentally verified by HRMS analysis.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be utilized to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then detect and identify each component based on its mass-to-charge ratio. This allows for both qualitative and quantitative assessment of purity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

To perform SXRD analysis, a single crystal of this compound would be required. This crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the electron density map of the molecule. From this, the precise atomic coordinates, bond lengths, and bond angles can be determined, providing an unambiguous confirmation of the molecular structure.

The data obtained from SXRD would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes an understanding of the unit cell parameters and the symmetry of the crystal system. Analysis of the crystal packing provides insights into the intermolecular forces that stabilize the solid-state structure.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, the types and relative significance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, can be analyzed. This provides a detailed picture of how molecules interact with their neighbors in the crystalline state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, a DFT approach would typically begin with geometry optimization. This process computationally alters the molecule's geometry to find its most stable, lowest-energy conformation. Following optimization, various electronic properties can be calculated to understand its behavior.

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. Larger and more complex basis sets generally provide more accurate results but require greater computational resources. Common basis sets include Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).

The exchange-correlation functional is an approximation used in DFT to account for the complex interactions between electrons. Popular functionals include B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and others like PBE0 or M06-2X, each with its own strengths for different types of chemical systems and properties. The selection of an appropriate combination of basis set and functional is crucial for obtaining reliable theoretical predictions.

Conformational Analysis and Energy Landscapes

Organic molecules with multiple single bonds, such as this compound, can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and to map the potential energy surface. This "energy landscape" reveals the relative energies of different conformations and the energy barriers for converting between them, providing insight into the molecule's flexibility and preferred shapes.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing how atomic orbitals combine to form molecular orbitals that span the entire molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Analysis of the spatial distribution of these orbitals can identify the likely sites for electrophilic and nucleophilic attack.

Charge Distribution (Mulliken Charges, NBO Analysis)

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. Understanding this charge distribution is vital for predicting intermolecular interactions and reactive sites. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign these partial atomic charges. NBO analysis, in particular, provides a detailed picture of bonding, lone pairs, and charge transfer interactions within the molecule, offering a more chemically intuitive description of the electronic structure.

Without specific studies on this compound, the detailed quantitative data for the properties discussed above, such as optimized geometrical parameters, HOMO-LUMO energies, and atomic charges, remain undetermined. Future computational investigations would be necessary to elucidate these specific molecular characteristics.

Spectroscopic Property Prediction

For context, such computational analyses typically involve optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

Theoretical Prediction of NMR Chemical Shifts (GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a prevalent quantum chemical approach used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. This method, often performed in conjunction with DFT, can provide valuable insights into the electronic structure and environment of each nucleus (¹H and ¹³C).

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method, would typically be presented as follows. The values would be referenced against a standard, commonly Tetramethylsilane (TMS).

Hypothetical ¹H NMR Chemical Shifts (ppm) No experimental or theoretical data found in the searched literature.

Hypothetical ¹³C NMR Chemical Shifts (ppm)

Computational Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational spectroscopy involves calculating the frequencies and intensities of the vibrational modes of a molecule. These calculations help in the assignment of experimental IR and Raman spectra. The process involves computing the second derivatives of the energy with respect to the atomic coordinates to determine the force constants and, subsequently, the vibrational frequencies. The Potential Energy Distribution (PED) is often calculated to provide a detailed assignment of each vibrational mode.

Below are placeholder tables for what computationally predicted IR and Raman data would look like. The frequencies are typically reported in wavenumbers (cm⁻¹).

Hypothetical Predicted IR Vibrational Frequencies No theoretical data for the specified compound was found in published research.

Hypothetical Predicted Raman Vibrational Frequencies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be employed to study the conformational landscape and dynamics of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the positions and velocities of the atoms. This can be particularly useful for understanding the flexibility of the molecule, intramolecular hydrogen bonding, and its interactions with a solvent. However, no specific molecular dynamics simulation studies focused on the conformational analysis of this compound were identified in the available literature.

Prediction of Chemical Reactivity Descriptors

Chemical reactivity descriptors are derived from conceptual DFT and provide insights into the reactivity and stability of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): Indicates the chemical stability and reactivity. A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Global Hardness (η): Measures the resistance to charge transfer (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

A dedicated DFT study on this compound would be required to calculate these values. As no such study was found, a data table of these descriptors cannot be provided.

Chemical Transformations and Derivatization Studies

Modification of the Ester Moiety

The ethyl ester group in ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and an excess of water, the ester undergoes hydrolysis. This reaction is reversible, and the use of a large volume of water helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemistrysteps.comlibretexts.org The reaction yields the carboxylate salt, which upon subsequent acidification, precipitates the free carboxylic acid. This method is often preferred due to its irreversibility and typically higher yields. The kinetic studies of base-catalyzed hydrolysis of benzoate (B1203000) esters indicate that the reaction rate can be influenced by the size of the alkyl group of the ester. nih.gov

ProductReagents and ConditionsReference
3-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid1. NaOH (aq), heat 2. HCl (aq) libretexts.org
3-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acidH₂SO₄ (aq), heat chemistrysteps.com

This table is based on general methodologies for ester hydrolysis and provides predicted outcomes for the target compound.

Transesterification to Other Alkyl Esters

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by acids, bases, or organometallic compounds and is typically driven to completion by using a large excess of the new alcohol. wikipedia.org

Organometallic Catalysis: Transesterification of aminobenzoate esters can also be achieved using various catalysts, including those based on tin or titanium, which may offer milder reaction conditions. google.comgoogle.com

ProductReagents and ConditionsReference
Mthis compoundMethanol (B129727), H₂SO₄ (cat.), heat wikipedia.org
Isopropyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoateIsopropanol, NaO-iPr (cat.), heat masterorganicchemistry.com

This table presents plausible transesterification reactions for the target compound based on established methods.

Reactions Involving the Amide Linkage

The amide bond in the benzanilide (B160483) structure of the molecule is generally stable but can undergo specific chemical modifications.

Hydrolytic Stability of the Amide Bond

Amide bonds are significantly more resistant to hydrolysis than ester bonds. The stability of the amide linkage in benzanilide derivatives is influenced by both steric and electronic factors. Generally, benzanilides exhibit considerable stability under both acidic and basic conditions. The presence of an electron-withdrawing nitro group on one of the aromatic rings is expected to influence the electron density on the amide carbonyl, but substantial cleavage would still require harsh reaction conditions, such as prolonged heating with concentrated acid or base.

N-Alkylation or Acylation of the Amide Nitrogen

The secondary amide nitrogen in this compound can be alkylated or acylated, although this can be challenging.

N-Alkylation: N-alkylation of benzanilides typically requires a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent (e.g., an alkyl halide). The introduction of a methyl group ortho to the amide bond in N-methylbenzanilides can influence the conformation (cis vs. trans) of the amide bond. nih.gov In the case of the target molecule, N-methylation could be achieved using a methylating agent in the presence of a suitable base.

N-Acylation: N-acylation of the amide nitrogen is also possible, leading to the formation of an imide. This transformation would likely require reaction with a highly reactive acylating agent, such as an acid chloride or anhydride (B1165640), under appropriate conditions.

ProductReagents and ConditionsReference
Ethyl 3-[methyl(4-methoxy-3-nitrobenzoyl)amino]benzoate1. NaH 2. CH₃I nih.gov
Ethyl 3-[acetyl(4-methoxy-3-nitrobenzoyl)amino]benzoateAcetic anhydride, pyridine researchgate.net

This table illustrates potential N-alkylation and N-acylation reactions based on general procedures for secondary amides.

Transformations of the Nitro Group

The aromatic nitro group is a versatile functional group that can be readily transformed, most commonly into an amino group.

The reduction of the nitro group to an amine is a key transformation that significantly alters the electronic and, consequently, the chemical and biological properties of the molecule. A variety of reducing agents can be employed for this purpose, with a key consideration being the chemoselective reduction of the nitro group without affecting the ester and amide functionalities. organic-chemistry.org

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel with a hydrogen source (e.g., H₂ gas, hydrazine (B178648), or ammonium (B1175870) formate) is a common and efficient method for nitro group reduction. researchgate.net This method is often chemoselective for the nitro group in the presence of esters and amides. researchgate.net

Metal-Based Reductions: Metals such as iron, tin, or zinc in acidic media are also widely used for the reduction of aromatic nitro groups. organic-chemistry.org More recently, systems like NaBH₄-FeCl₂ have been shown to be effective for the selective reduction of nitro groups in the presence of ester functionalities. researchgate.netthieme-connect.com Another approach involves the use of hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder, which allows for the selective reduction of aromatic nitro compounds that also contain other reducible groups like esters.

ProductReagents and ConditionsReference
Ethyl 3-[(3-amino-4-methoxybenzoyl)amino]benzoateH₂, Pd/C, Ethanol researchgate.net
Ethyl 3-[(3-amino-4-methoxybenzoyl)amino]benzoateFe, NH₄Cl, Ethanol/H₂O, heat mdpi.com
Ethyl 3-[(3-amino-4-methoxybenzoyl)amino]benzoateSnCl₂·2H₂O, Ethanol, heat mdpi.com
Ethyl 3-[(3-amino-4-methoxybenzoyl)amino]benzoateNaBH₄, FeCl₂, THF researchgate.netthieme-connect.com

This table summarizes various methods for the selective reduction of the nitro group, with conditions drawn from analogous systems.

Electrophilic Aromatic Substitution on Benzene (B151609) Rings

The two benzene rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the nature of their substituents. masterorganicchemistry.comwikipedia.org

Ring B (ethyl 3-aminobenzoate (B8586502) moiety): This ring contains a deactivating meta-directing ester group (-COOEt) and a deactivating meta-directing amide linkage (-NHCO-). Both substituents will direct incoming electrophiles to the positions meta to themselves. The positions ortho and para to the ester group are meta to the amide, and the position ortho to the amide is meta to the ester. Therefore, electrophilic substitution on this ring is expected to be challenging and would likely lead to a mixture of products at the positions ortho and para to the ester group.

Given the substituent patterns, Ring A is likely more susceptible to electrophilic aromatic substitution due to the presence of the activating methoxy (B1213986) group, despite the deactivating nitro group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Ring Major Product(s) Rationale
Nitration Ring A Substitution at C-5 (ortho to methoxy, meta to nitro) Methoxy group is a strong ortho, para-director. youtube.comyoutube.com
Halogenation Ring A Substitution at C-5 (ortho to methoxy, meta to nitro) Methoxy group directs ortho and para. youtube.comyoutube.com
Friedel-Crafts Alkylation/Acylation Ring A Likely low reactivity due to deactivating groups Friedel-Crafts reactions are often inhibited by strongly deactivating groups like -NO₂.

Diversification of the Methoxy Substituent (e.g., demethylation)

The methoxy group on the benzoyl ring represents another site for chemical modification, most notably through demethylation to yield the corresponding phenol (B47542). This transformation would produce ethyl 3-[(3-hydroxy-4-nitrobenzoyl)amino]benzoate, introducing a phenolic hydroxyl group that can be further functionalized.

Common reagents for the demethylation of aryl methyl ethers include:

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving aryl methyl ethers. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

Hydrobromic Acid (HBr): Concentrated HBr can also be used for demethylation, often at elevated temperatures. However, the harsh acidic conditions might risk the hydrolysis of the ester and amide linkages.

Lewis Acids with Nucleophiles: Systems such as aluminum chloride (AlCl₃) with a nucleophilic scavenger like ethanethiol (B150549) can also effect demethylation.

The choice of demethylation agent would need to be carefully considered to ensure compatibility with the ester and amide functional groups present in the molecule. The resulting phenol could then be used in subsequent reactions such as O-alkylation, O-acylation, or the Williamson ether synthesis to introduce a variety of other substituents.

Role As Chemical Intermediates and Advanced Building Blocks

Utilization in the Synthesis of Heterocyclic Systems

One of the most promising applications of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is in the synthesis of heterocyclic compounds, particularly benzimidazoles. The core strategy involves the reduction of the nitro group to an amine. The resulting ortho-amino anilide can then undergo cyclization to form a benzimidazole ring system. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anti-ulcer properties. researchgate.net

The general synthetic approach would involve a two-step process:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation with palladium on carbon. This transformation yields an ortho-phenylenediamine derivative.

Cyclization: The intermediate can then be cyclized to form the benzimidazole ring. This can be achieved by reacting with aldehydes, carboxylic acids, or their derivatives, often in the presence of an acid catalyst or under thermal conditions. mdpi.comorganic-chemistry.org Microwave-assisted synthesis has also been shown to be an efficient method for this transformation. nih.gov

The following table illustrates a representative reductive cyclization reaction for the synthesis of a benzimidazole from a related nitro compound.

ReactantReagentProductYieldReference
N-phenyl-o-phenylenediamine and BenzaldehydeEr(OTf)3 (1 mol%), Microwave (60°C)1,2-diphenyl-1H-benzo[d]imidazole93% nih.gov

Precursor for Advanced Organic Materials (e.g., dyes, functional polymers)

Nitroaromatic compounds have historically been, and continue to be, crucial starting materials in the synthesis of a wide array of industrial products, including dyes and functional polymers. nih.govscinito.ainih.gov The nitro group is a strong chromophore and can be readily converted into other functional groups, such as amines, which act as powerful auxochromes, modifying the color and intensity of a dye.

The transformation of this compound into a dye could be envisioned through the reduction of the nitro group to an amine, followed by diazotization and coupling with an electron-rich aromatic compound to form an azo dye. Azo compounds represent the largest class of synthetic dyes. researchgate.net

In the realm of polymer chemistry, the bifunctional nature of this molecule offers intriguing possibilities. The ethyl ester and the reactive nitro group (or its reduced amino form) can serve as points for polymerization. For instance, the corresponding diamino derivative could be used as a monomer in the synthesis of polyamides or polyimides, classes of high-performance polymers known for their thermal stability and mechanical strength. The incorporation of such functional monomers can be used to tailor the properties of the resulting polymer. pccl.at Sequence-controlled polymers with specific functionalities are an emerging area where such building blocks could be valuable. nih.gov

Application in Probe Chemistry (for molecular recognition studies)

Molecular probes are essential tools for studying biological systems and for diagnostics. mdpi.com The design of these probes often involves a scaffold that can be functionalized to interact specifically with a biological target. Aminobenzoic acid derivatives are recognized as valuable building blocks for the assembly of natural products and other bioactive molecules. semanticscholar.org

This compound, with its distinct substitution pattern and multiple functional groups, could serve as a scaffold for the development of novel molecular probes. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for conjugation to other molecules, such as fluorophores or affinity tags. The methoxy (B1213986) and nitro groups influence the electronic properties and spatial arrangement of the molecule, which can be fine-tuned to achieve specific binding interactions. Furthermore, the aromatic rings can participate in π-π stacking interactions, which are often important for molecular recognition.

Intermediacy in Multi-Step Total Syntheses of Complex Molecules

The synthesis of complex natural products and pharmaceuticals often relies on the use of versatile building blocks that can be elaborated in a controlled and predictable manner. While there are no specific reports detailing the use of this compound in a total synthesis, its structural features are representative of intermediates commonly employed in such endeavors.

The aminobenzoic acid framework is a recurring motif in a variety of natural products. mdpi.com The ability to introduce and modify functional groups on both aromatic rings of this compound provides synthetic chemists with a high degree of control over the construction of complex molecular targets. For example, the nitro group can be used to direct further electrophilic aromatic substitution before being reduced, or the ester can be converted to other functional groups. This strategic flexibility is a hallmark of a useful intermediate in total synthesis.

Emerging Research Directions and Future Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, and related benzanilides, is a cornerstone of its study. Traditional methods for amide bond formation, such as the reaction of a carboxylic acid with an amine, often require harsh conditions and can be inefficient. luxembourg-bio.com A more common and efficient approach involves the activation of the carboxylic acid, typically by converting it to an acyl chloride. fishersci.co.uk In the context of the target molecule, this would involve the reaction of 4-methoxy-3-nitrobenzoyl chloride with ethyl 3-aminobenzoate (B8586502). The use of a base is generally required to neutralize the hydrochloric acid byproduct. fishersci.co.uk

Modern synthetic organic chemistry has seen the development of a plethora of coupling reagents that facilitate amide bond formation under milder conditions. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine. fishersci.co.uk More recent advancements have introduced phosphonium-based reagents and other novel coupling agents designed to improve yields and reduce side reactions. luxembourg-bio.comorganic-chemistry.org

The following table provides a comparative overview of potential synthetic methods for benzanilides, which could be adapted for the synthesis of this compound.

Method Activating/Coupling Reagent Typical Solvent General Yield Range (%) Key Advantages
Acyl Chloride MethodThionyl chloride or Oxalyl chlorideDichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF)70-95Readily available reagents, high reactivity. fishersci.co.uk
Carbodiimide (B86325) CouplingDCC, EDCDichloromethane (DCM), Dimethylformamide (DMF)60-90Milder conditions, good for sensitive substrates. fishersci.co.uk
Phosphonium Salt CouplingBOP, PyBOPDimethylformamide (DMF), Acetonitrile (B52724)80-98High yields, low racemization for chiral substrates.
DichlorotriphenylphosphoranePPh3Cl2Chloroform85-95One-step process, no additional additives needed. organic-chemistry.org

Exploration of Supramolecular Assembly and Material Science Applications

The molecular structure of this compound contains key functional groups that can participate in non-covalent interactions, making it an interesting candidate for supramolecular chemistry and materials science. The central amide linkage is a classic hydrogen bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor. researchgate.net This can lead to the formation of one-dimensional chains or dimeric structures in the solid state. researchgate.net

The presence of the nitro group and the methoxy (B1213986) group can further influence the supramolecular assembly through dipole-dipole interactions and weaker C-H---O hydrogen bonds. Aromatic π-π stacking interactions between the phenyl rings are also expected to play a significant role in the crystal packing. The interplay of these various non-covalent forces can lead to the formation of well-defined, three-dimensional architectures. researchgate.net

The field of crystal engineering focuses on designing and controlling these intermolecular interactions to create materials with specific properties. researchgate.net For aromatic amides, these properties can include liquid crystallinity. While extensive hydrogen bonding can lead to high melting points, appropriate substitution on the aromatic rings can modulate these interactions to favor the formation of thermotropic liquid crystalline phases. jlu.edu.cn The specific substitution pattern of this compound, with its combination of polar and electron-donating/withdrawing groups, could potentially lead to interesting phase behavior.

Advanced Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules like this compound. Density Functional Theory (DFT) is a particularly useful method for studying such systems. nih.govnih.gov DFT calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT allows for the calculation of various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. mdpi.com The HOMO-LUMO energy gap can provide insights into the molecule's stability and its electronic excitation properties. doi.org

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. nih.gov MEP maps visualize the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. For this compound, MEP analysis would likely show negative potential around the carbonyl and nitro oxygens, and positive potential near the amide N-H proton.

Below is a table of hypothetical data that could be obtained from DFT calculations on this compound, based on typical values for similar molecules.

Parameter Calculated Value (Hypothetical) Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons. mdpi.com
LUMO Energy-2.1 eVRelates to the ability to accept electrons. mdpi.com
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability. doi.org
Dipole Moment4.8 DebyeMeasures the overall polarity of the molecule.
Mulliken Charge on Carbonyl Carbon+0.45 eIndicates electrophilicity of this site.
Mulliken Charge on Amide Nitrogen-0.38 eIndicates nucleophilicity of this site.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its analogs can be significantly enhanced by modern technologies such as flow chemistry and automated synthesis. nih.gov Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, enhanced safety, and easier scalability. researchgate.netacs.org

For the synthesis of the target molecule, a flow process could be envisioned where solutions of 4-methoxy-3-nitrobenzoyl chloride and ethyl 3-aminobenzoate are continuously pumped and mixed in a microreactor. nih.gov The short residence time in the reactor can lead to higher yields and purities, and potentially suppress side reactions. nih.gov The integration of in-line purification techniques can further streamline the process, allowing for the direct production of the pure compound. rsc.org

Automated synthesis platforms can be used for the parallel synthesis of a library of compounds related to this compound. researchgate.netethz.ch These systems can perform multiple reactions simultaneously, varying the starting materials to quickly generate a diverse set of molecules for screening in various applications. This high-throughput approach is invaluable in the discovery of new materials and functional molecules. researchgate.net

Design of "this compound"-based Probes for Specific Molecular Interactions (without biological implication)

The benzanilide (B160483) scaffold of this compound can serve as a starting point for the design of molecular probes for the detection of specific analytes in non-biological contexts. researchgate.net A molecular probe typically consists of a signaling unit (e.g., a fluorophore) and a recognition unit that selectively interacts with the target analyte. nih.gov

One could envision modifying the structure of this compound to incorporate a fluorescent moiety, such as a coumarin (B35378) or fluorescein (B123965) derivative. The recognition unit could be a functional group that specifically binds to a metal ion or a small organic molecule. Upon binding of the analyte to the recognition site, a change in the fluorescence properties of the probe (e.g., an increase or decrease in intensity, or a shift in the emission wavelength) would be observed. rsc.org

For instance, a derivative of the target molecule could be designed to act as a chemosensor for a particular metal ion in environmental samples. The design of such probes can be guided by computational methods to predict the binding affinity and the resulting changes in the electronic structure and photophysical properties. rsc.org The modular nature of the benzanilide synthesis would allow for the systematic variation of both the signaling and recognition units to optimize the probe's performance for a specific application. nih.gov

Q & A

Q. What are the standard synthetic protocols for ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step sequence: (1) nitration of a 4-methoxybenzoyl precursor to introduce the nitro group at the 3-position, (2) coupling with 3-aminobenzoic acid derivatives, and (3) esterification to form the ethyl ester. Critical parameters include temperature control during nitration (to ensure regioselectivity) and the use of coupling agents like EDC/HOBt for amide bond formation . Characterization relies on NMR (e.g., δ ~8.0 ppm for aromatic protons) and HPLC (≥95% purity) .

Q. Which functional groups dominate the reactivity of this compound, and how do they influence downstream applications?

Key functional groups include:

  • Nitro group : Enhances electrophilicity for nucleophilic substitution or reduction to amines.
  • Ester moiety : Susceptible to hydrolysis under acidic/basic conditions.
  • Amide linkage : Stabilizes conformational rigidity, critical for binding studies. These groups enable applications in medicinal chemistry (e.g., protease inhibitor design) and materials science (polymeric precursors) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and carbonyl carbons (δ ~165-170 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 373.3) and purity .
  • FT-IR : Confirms amide (1650 cm⁻¹) and ester (1720 cm⁻¹) carbonyl stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Discrepancies may arise from rotational isomerism in the amide bond or solvent-dependent shifts. Strategies include:

  • 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity of protons .
  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., hindered rotation) .
  • DFT calculations : Predicts theoretical spectra for comparison with experimental data .

Q. What computational methods are effective in predicting the compound’s reactivity for novel reaction design?

  • Quantum Chemical Calculations (e.g., DFT) : Model transition states for nitration or ester hydrolysis, optimizing regioselectivity .
  • Machine Learning (ML) : Trains on existing kinetic data to predict optimal reaction conditions (e.g., solvent, catalyst) .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding for drug discovery applications .

Q. How can synthetic yields be improved while minimizing byproducts (e.g., di-nitration or ester degradation)?

  • Stepwise Nitration : Use HNO3/H2SO4 at 0–5°C to limit over-nitration .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .
  • Flow Chemistry : Enhances mixing and heat transfer for exothermic steps .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Dose-Response Curves : Standardize assays (e.g., IC50 values) to control for concentration-dependent effects .
  • Metabolic Stability Tests : Use liver microsomes to assess degradation rates, which may explain variability in cell-based assays .
  • Structural Analogues : Compare activity trends to isolate critical pharmacophores (e.g., nitro vs. methoxy positioning) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

  • X-ray Crystallography : Resolve binding modes in enzyme active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH) .
  • Kinetic Assays : Measure inhibition constants (Ki) under varied substrate concentrations .

Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueCritical ObservationsReference
1H NMR Methoxy singlet: δ 3.85 ppm; Aromatic Hs: δ 6.8–8.2 ppm
13C NMR Ester carbonyl: δ 166.5 ppm; Amide carbonyl: δ 168.2 ppm
HPLC Retention time: 12.3 min (C18 column, MeCN:H2O 70:30)

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Nitration Temp.0–5°CPrevents di-nitration
Coupling AgentEDC/HOBt in DMF>90% amide formation
EsterificationEthanol, H2SO4, reflux85% ester yield

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.